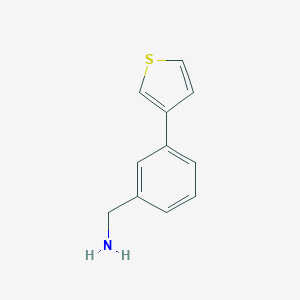

(3-(Thiophen-3-yl)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(Thiophen-3-yl)phenyl)methanamine, also known as 3-thiophenylmethanamine, is a thiophene-based amine compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound that contains a thiophene ring and an amine group. It is a versatile compound that can be used in a variety of reactions and has been studied for its biological activity, pharmacodynamics, and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The thiophene nucleus is known to exhibit various biological activities, making compounds like (3-(Thiophen-3-yl)phenyl)methanamine valuable in pharmaceutical research. They can act as anti-inflammatory agents or serotonin antagonists, potentially aiding in the treatment of conditions such as Alzheimer’s disease .

Catalysis

Due to the ability of the sulfur atom in thiophene to coordinate with metal ions, these compounds are useful in catalysis. This property is essential for the production of metal-containing compounds and facilitates various chemical reactions .

Agrochemicals

Thiophene derivatives are utilized in the development of agrochemicals. Their unique properties can contribute to the synthesis of pesticides and herbicides, improving agricultural productivity .

Dyes and Polymers

In the chemical industry, thiophene compounds are integral in synthesizing dyes and polymers. Their structural versatility allows for the creation of a wide range of colorants and plastic materials .

Material Science

Thiophene derivatives like (3-(Thiophen-3-yl)phenyl)methanamine are used in material science, particularly in creating organic semiconductors, solar cells, and light-emitting diodes (LEDs). These applications are crucial for advancing technology in energy and electronics .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors, protecting materials from degradation. This application is vital for maintaining infrastructure and machinery .

Medicinal Chemistry

These compounds are indispensable in medicinal chemistry for creating combinatorial libraries and searching for lead molecules in drug discovery processes .

Academic Research

The diverse properties of thiophene compounds make them subjects of academic interest, where they are studied for their potential applications across various fields of science .

Eigenschaften

IUPAC Name |

(3-thiophen-3-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXQFDNGWGBJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601300 |

Source

|

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Thiophen-3-yl)phenyl)methanamine | |

CAS RN |

138139-99-8 |

Source

|

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)